molecular formula C12H19N3 B1474618 6-cyclopentyl-N-propylpyrimidin-4-amine CAS No. 1566720-01-1

6-cyclopentyl-N-propylpyrimidin-4-amine

Cat. No.: B1474618
CAS No.: 1566720-01-1
M. Wt: 205.3 g/mol
InChI Key: AYSRKRWUULEDMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as ‘6-cyclopentyl-N-propylpyrimidin-4-amine’, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Chemical Reactions Analysis

While specific chemical reactions involving ‘this compound’ are not detailed in the search results, it’s important to note that the study and understanding of chemical reactions are crucial in the field of chemistry . Tools like InsightMR enable online monitoring of (bio)chemical reactions in real-time under real process conditions .

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Routes and Reactivity : Studies focus on the synthesis and reactivity of pyrimidine derivatives, highlighting methods for introducing various substituents into the pyrimidine ring. For example, the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives through reactions involving amino and alkylamino groups showcases the versatility of pyrimidine chemistry in generating diverse molecular structures (Komkov et al., 2021).

Structural Analysis

  • Crystallography and Molecular Structure : Crystallographic studies provide detailed insights into the molecular structures of pyrimidine derivatives, elucidating the spatial arrangement of atoms and the impact of substitutions on molecular conformation. This knowledge is crucial for understanding the physical and chemical properties of these compounds (Jeon et al., 2015).

Safety and Hazards

While specific safety and hazard information for ‘6-cyclopentyl-N-propylpyrimidin-4-amine’ is not available in the search results, it’s important to recognize and control workplace chemical hazards . The NIOSH Pocket Guide to Chemical Hazards (NPG) provides key data for chemicals found in workplaces .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like ‘6-cyclopentyl-N-propylpyrimidin-4-amine’, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . The integration of synthetic chemistry with various multidisciplinary fields is anticipated, along with the development of new substances, new materials, and new devices .

Properties

IUPAC Name

6-cyclopentyl-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-7-13-12-8-11(14-9-15-12)10-5-3-4-6-10/h8-10H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSRKRWUULEDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=NC(=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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